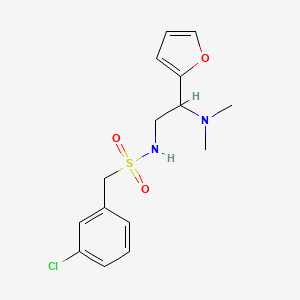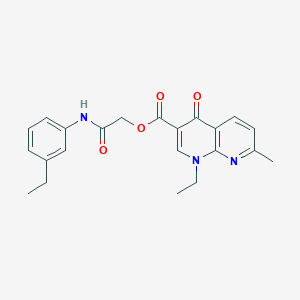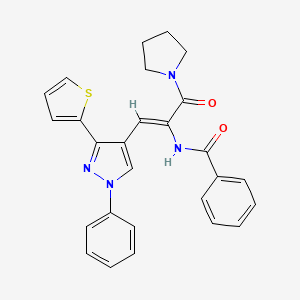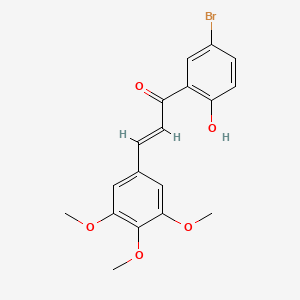
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C14H18N4OS and its molecular weight is 290.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Heterocyclic Compounds
Compounds containing nitrogen and sulfur within their heterocyclic structures, including triazole derivatives, have been synthesized and evaluated for their pharmacological potentials. Microwave-assisted methods have facilitated the rapid and efficient synthesis of such compounds, showcasing their antibacterial and antifungal activities against various strains, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).
Antifungal Activity
The synthesis of 1,2,3-triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (click chemistry) and their subsequent evaluation against Candida strains highlight the antifungal capabilities of triazole-based compounds. This research underscores the potential for structural modifications to enhance drug efficacy (Lima-Neto et al., 2012).
Catalysis and Organic Synthesis
Triazole compounds have been utilized in the synthesis of complex molecules, acting as ligands in catalytic processes. Research has shown the effective use of triazole-based ligands in the oxidation of alcohols and the transfer hydrogenation of ketones, demonstrating the versatility of these compounds in catalytic chemistry (Saleem et al., 2013).
Asymmetric Catalysis
The application of triazole and azetidine-containing compounds in asymmetric catalysis for the addition of organozinc reagents to aldehydes has been explored. These studies highlight the potential of such compounds in achieving high enantioselectivity, offering valuable insights into the development of chiral molecules for pharmaceutical applications (Wang et al., 2008).
Structural Characterization and Novel Syntheses
The structural elucidation and synthesis of triazole derivatives have been a subject of interest, providing foundational knowledge for further chemical modifications and applications. Novel synthetic routes have led to the development of compounds with potential biological and pharmacological activities, as evidenced by various studies on the synthesis and characterization of triazole and azetidine derivatives (Shuang-hu, 2014).
Propiedades
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11-4-5-20-13(11)2-3-14(19)17-6-12(7-17)8-18-10-15-9-16-18/h4-5,9-10,12H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUFWFYWHKEXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2603729.png)

![5-benzyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603731.png)



![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]piperidine-1-carboxylate](/img/structure/B2603739.png)



![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide](/img/structure/B2603745.png)

![5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603747.png)

